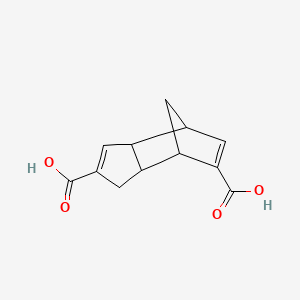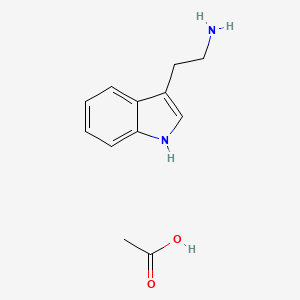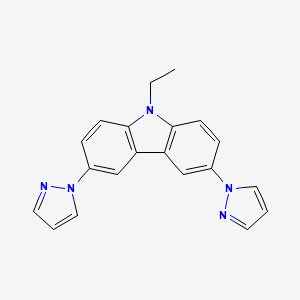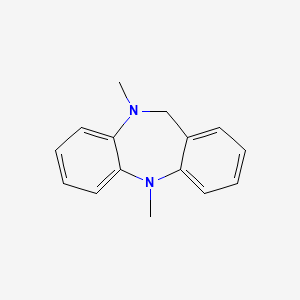
(+/-)-cis-1-Butylcyclohexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-cis-1-Butylcyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to the second carbon and a butyl group attached to the first carbon The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-1-Butylcyclohexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of 1-butylcyclohex-2-en-1-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-butylcyclohexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum may also be employed to facilitate the hydrogenation process.
化学反応の分析
Types of Reactions
(+/-)-cis-1-Butylcyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-Butylcyclohexan-2-one or 1-butylcyclohexan-2-al.
Reduction: 1-Butylcyclohexane.
Substitution: 1-Butylcyclohexan-2-yl chloride or 1-butylcyclohexan-2-yl bromide.
科学的研究の応用
(+/-)-cis-1-Butylcyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (+/-)-cis-1-Butylcyclohexan-2-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity. Additionally, the butyl group may influence the compound’s hydrophobic interactions, impacting its distribution within biological systems.
類似化合物との比較
(+/-)-cis-1-Butylcyclohexan-2-ol can be compared with other cyclohexanol derivatives, such as:
Cyclohexanol: Lacks the butyl group, making it less hydrophobic.
1-Methylcyclohexan-2-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.
1-Phenylcyclohexan-2-ol:
The uniqueness of this compound lies in its specific combination of a butyl group and a hydroxyl group on a cyclohexane ring, which imparts distinct physical and chemical properties.
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
(1S,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
InChIキー |
LVDALGYBEFALAP-ZJUUUORDSA-N |
異性体SMILES |
CCCC[C@@H]1CCCC[C@@H]1O |
正規SMILES |
CCCCC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)



![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)



